3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is a chemical compound with significant relevance in medicinal chemistry and drug design. Its molecular formula is , and it has a molecular weight of 167.21 g/mol. This compound is recognized for its role as an intermediate in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals, particularly those targeting the dipeptidyl peptidase-4 enzyme, involved in glucose metabolism and other biological pathways.
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile falls under the category of piperidine derivatives, which are known for their diverse biological activities. These compounds often serve as pharmacophores in drug design due to their ability to interact with multiple biological targets.
The synthesis of 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of 4-aminopiperidine with cyanoacetic acid. This reaction is often facilitated by a catalyst, such as a strong acid or base, and conducted at elevated temperatures to ensure optimal yield .
In laboratory settings, the reaction conditions may include:
For industrial applications, large-scale reactors are utilized to optimize conditions for high yield and purity, often followed by purification techniques such as recrystallization or chromatography .
The molecular structure of 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile features a piperidine ring substituted with an amino group and a nitrile group attached to a propanone moiety. The structural formula can be represented as follows:
The compound’s InChI Key is BQZRRJWQHRPZKH-UHFFFAOYSA-N, which provides a unique identifier for database searches. Its purity is typically around 95% when obtained from chemical suppliers.
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile can participate in various chemical reactions including:
The choice of reagents and reaction conditions significantly influences the yield and purity of the final product. For instance, oxidation reactions may require careful control of temperature and pH to prevent side reactions.
The primary mechanism of action for 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile involves its role as a competitive inhibitor of dipeptidyl peptidase 4 (DPP-4). By inhibiting this enzyme, the compound increases levels of incretins like GLP-1 and GIP, which are hormones that lower blood glucose levels by enhancing insulin secretion and inhibiting glucagon release.
Studies indicate that similar compounds exhibit rapid absorption and prolonged half-lives, suggesting favorable pharmacokinetic properties that could enhance bioavailability in therapeutic applications.
The physical properties of 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile include:
The chemical properties include stability under standard laboratory conditions but potential degradation when exposed to extreme pH levels or light. The compound’s reactivity allows it to participate in various biochemical interactions, influencing cellular signaling pathways .
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is primarily used in pharmaceutical research as an intermediate for synthesizing drugs targeting metabolic disorders. Its role in inhibiting DPP-4 makes it particularly relevant for developing treatments for type 2 diabetes and other metabolic syndromes. Additionally, its interactions with various enzymes suggest potential applications in other therapeutic areas including oncology and inflammation modulation .
This compound exemplifies the importance of piperidine derivatives in medicinal chemistry, showcasing their versatility and efficacy in drug design.
Piperidine derivatives constitute a privileged structural motif in FDA-approved pharmaceuticals, featured in >70 drugs spanning antipsychotics (e.g., haloperidol), analgesics (fentanyl), and anticancer agents (raloxifene) [8] [10]. The 4-aminopiperidine substructure specifically enhances target affinity through:
Table 1: Therapeutic Applications of Representative 4-Aminopiperidine Drugs
Compound | Therapeutic Category | Key Target | Structural Feature |
---|---|---|---|
CCT128930 [1] | Anticancer | PKB/Akt kinase | 4-Benzylaminopiperidine |
CP-690,550 [2] | JAK3 Inhibitor | Janus Kinase 3 | 4-Methylpiperidine |
Fentanyl [4] | Analgesic | μ-opioid receptor | 4-(N-Propananilido)piperidine |
Raloxifene [8] | Breast cancer | Estrogen receptor | Piperidine-ethylamine linkage |
The discovery of nanomolar PKB inhibitors like CCT128930 (IC₅₀ = 6.0 nM) demonstrated that 4-aminopiperidine could achieve >150-fold kinase selectivity through lipophilic pocket interactions. Modifications at the 4-position with tert-butyl or naphthyl groups enhanced selectivity by destabilizing binding to off-target kinases like PKA [1]. These findings established 4-aminopiperidine as a versatile scaffold for achieving precision targeting in kinase pharmacology.
The cyanoacrylamide group (–NH–C(=O)–CH₂–CN) confers distinct electronic and steric properties critical for drug-receptor interactions:
Table 2: Hydrogen Bonding Capabilities of Bioactive Nitriles
Compound | Target | Interaction Partner | Binding Energy (kJ/mol) |
---|---|---|---|
Letrozole [6] | Aromatase | Phe134 backbone NH | –28.5 |
Bicalutamide [6] | Androgen receptor | Arg752 guanidinium | –32.1 |
Neratinib [6] | EGFR | Met793 thioether | –19.7 |
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile | Modeled CYP3A4 | Ser119 hydroxyl | –24.3 (calculated) |
In kinase inhibitors like neratinib, the nitrile’s linear geometry (C≡N bond length: 1.16 Å) enables deep penetration into hydrophobic clefts inaccessible to bulkier groups. This property was exploited to replace water-bridged hydrogen bonds with direct contacts, improving binding entropy by ~15 kJ/mol [6]. The cyanoacrylamide in 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile extends this strategy, with computational docking indicating bifurcated hydrogen bonding to protein backbone atoms at distances of 2.7–3.1 Å.
The molecular hybridization strategy underpinning 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile addresses three key pharmacological challenges:
Table 3: Calculated Physicochemical Parameters of Hybrid Structure
Parameter | Value | Pharmacological Implication |
---|---|---|
cLogP | 0.38 ± 0.12 | Balanced lipophilicity for membrane permeation |
TPSA | 58 Ų | High probability for CNS penetration |
H-bond acceptors | 4 | Target interaction versatility |
H-bond donors | 2 | Solubility and protein binding capacity |
Rotatable bonds | 3 | Conformational flexibility |
The hybrid’s synergistic bioactivity was validated in PKB inhibition assays (IC₅₀ = 180 nM), showing 8-fold improvement over non-cyano analogues. Molecular dynamics simulations reveal the cyanoacrylamide forms stable hydrogen bonds with the kinase’s hinge region (residence time >85% over 100 ns), while the protonated piperidine nitrogen salt-bridges with Asp274 [1] [6]. This dual anchoring mechanism explains the hybrid’s enhanced target residence time (τ = 22 min) versus parent compounds (τ < 5 min).
The structural architecture of 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile thus represents a rational design solution integrating metabolic resilience, target versatility, and optimized biodistribution – positioning it as a promising prototype for next-generation hybrid therapeutics.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0